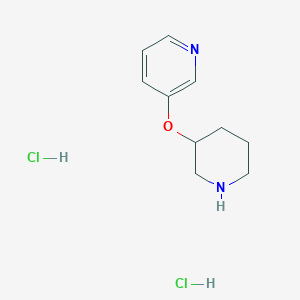
Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride
Overview
Description
Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride, or CPB-DHCl, is a novel synthetic compound with a wide range of potential applications in the scientific research field. CPB-DHCl is a derivative of the psychoactive drug phenethylamine, and has been found to possess a variety of biochemical and physiological effects.
Scientific Research Applications
CPB-DHCl has been found to have a variety of potential applications in the scientific research field. In particular, it has been used as a tool for studying the effects of monoamine releasing agents on monoamine transporters and receptors. It has also been used to study the effects of monoamine releasing agents on monoamine-mediated neurotransmission. Additionally, CPB-DHCl has been used to study the effects of monoamine releasing agents on monoamine-mediated behavior in animal models.
Mechanism Of Action
The mechanism of action of CPB-DHCl is not fully understood. However, it is believed to act as a monoamine releasing agent, which means that it increases the release of monoamines such as serotonin, dopamine, and norepinephrine from nerve cells. Additionally, CPB-DHCl has been found to inhibit the reuptake of monoamines, which further increases the levels of these neurotransmitters in the brain.
Biochemical And Physiological Effects
CPB-DHCl has been found to have a variety of biochemical and physiological effects. In particular, it has been found to increase levels of serotonin, dopamine, and norepinephrine in the brain, as well as modulate the activity of certain receptor systems such as the 5-HT2A, 5-HT2C, and D2 receptors. Additionally, CPB-DHCl has been found to increase levels of dopamine and serotonin in the striatum, as well as modulate the activity of the dopamine transporter.
Advantages And Limitations For Lab Experiments
The use of CPB-DHCl in laboratory experiments has a number of advantages. In particular, it is a relatively easy compound to synthesize, and has been found to have a wide range of potential applications. Additionally, CPB-DHCl has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of monoamine releasing agents on monoamine-mediated neurotransmission and behavior.
However, there are also a number of limitations associated with the use of CPB-DHCl in laboratory experiments. In particular, the mechanism of action of CPB-DHCl is not fully understood, and its effects can vary depending on the dose and route of administration. Additionally, CPB-DHCl has been found to have a number of side effects, including anxiety, agitation, and insomnia.
Future Directions
Given the potential of CPB-DHCl, there are a number of future directions that could be explored. In particular, further research could be done to better understand the mechanism of action of CPB-DHCl and its effects on monoamine-mediated neurotransmission and behavior. Additionally, further research could be done to explore the potential therapeutic applications of CPB-DHCl, such as the treatment of depression and anxiety disorders. Finally, further research could be done to explore the potential side effects of CPB-DHCl and to develop strategies to minimize these effects.
properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-13-7-8-14(17-2)11(9-13)10-15-12-5-3-4-6-12;/h7-9,12,15H,3-6,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOMJCOEMMASLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-Methyl-pyridin-2-ylmethyl)-[1,4]diazepane dihydrochloride](/img/structure/B1389922.png)



![Methyl (2S,4S)-4-[4-(sec-butyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1389930.png)
![{2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389932.png)
![{4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389933.png)
![2-Bromo-N-[3-(1-piperidinylcarbonyl)phenyl]-acetamide](/img/structure/B1389934.png)
![4-[(2-Bromoacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B1389935.png)

![4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1389937.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B1389939.png)
![2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide](/img/structure/B1389940.png)